

Unraveling the Degradation Pathways of Sofosbuvir Impurity M: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways of **Sofosbuvir impurity M**, a known process-related impurity of the direct-acting antiviral agent Sofosbuvir. Understanding the stability of Sofosbuvir and the formation of its impurities under various stress conditions is critical for ensuring drug quality, safety, and efficacy. This document details the conditions leading to the formation of impurity M and other degradation products, supported by experimental data and methodologies.

Executive Summary

Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is susceptible to degradation under certain environmental conditions. Forced degradation studies, conducted according to ICH guidelines, reveal that Sofosbuvir degrades under acidic, basic, and oxidative stress, while it remains relatively stable under thermal and photolytic conditions. One of the key degradation products formed under oxidative stress has been identified as having a molecular weight and formula closely corresponding to **Sofosbuvir impurity M**. This guide elucidates the formation of this impurity and other principal degradants, providing valuable insights for formulation development, stability testing, and quality control of Sofosbuvir.

Chemical Profile of Sofosbuvir Impurity M

Sofosbuvir impurity M is a process-related impurity that can also be formed through degradation. Its chemical identity has been characterized as follows:



- Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate[1]
- CAS Number: 2095551-10-1[1][2][3]
- Molecular Formula: C22H30N3O10P[1][2][3][4]
- Molecular Weight: 527.46 g/mol [1][2][3][4]

Potential Degradation Pathways

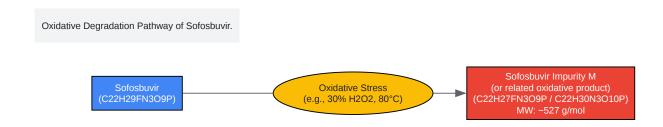
Forced degradation studies have been instrumental in identifying the pathways through which Sofosbuvir degrades. The primary pathways are hydrolysis (acidic and basic) and oxidation.

Oxidative Degradation Pathway

Oxidative stress is a key factor in the formation of an impurity with a molecular weight corresponding to **Sofosbuvir impurity M**.

A significant degradation product formed under oxidative conditions has been identified as (S)-isopropyl 2-((S)-(((2R, 4S, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-4-methyl-3-oxotetrahydrofuran-2-yl)methoxy)(phenoxy)phosphorylamino)propanoate, with a molecular weight of 527.15 and a molecular formula of C22H27FN3O9P[5]. The proximity of this molecular weight to that of **Sofosbuvir impurity M** (527.46 g/mol) strongly suggests that this oxidative degradant is, or is closely related to, impurity M. The minor difference in molecular formula may be attributable to different analytical interpretations or the specific isomeric form.

The proposed pathway involves the oxidation of the tertiary amine in the phosphoramidate moiety of the Sofosbuvir molecule.





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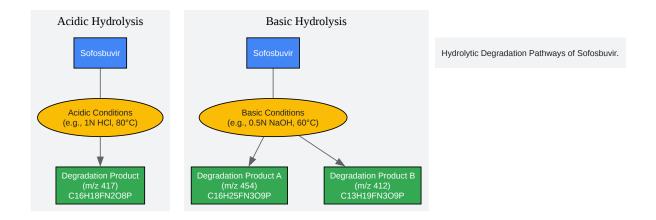
Oxidative Degradation Pathway of Sofosbuvir.

Hydrolytic Degradation Pathways

Sofosbuvir is susceptible to both acid and base-catalyzed hydrolysis. These pathways primarily involve the cleavage of the phosphoramidate and ester linkages.

- Acidic Hydrolysis: Under acidic conditions, the phosphoramidate bond is susceptible to cleavage, leading to the formation of multiple degradation products. A major acid degradation product has been identified as (R)-((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate, with a molecular weight of 416.08[5].
- Basic Hydrolysis: In alkaline conditions, Sofosbuvir degrades significantly, primarily through the hydrolysis of the phosphoramidate and the isopropyl ester moieties. Key basic degradation products include:
 - (S)-isopropyl 2-((R)-(((2R, 3R, 4R, 5R)-5-(2, 4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)
 (hydroxy)phosphorylamino)propanoate (MW: 453.13)[5].
 - (S)-2-((R)-(((2R, 3R, 4R, 5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid (MW: 411.08)[5].





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Hydrolytic Degradation Pathways of Sofosbuvir.

Quantitative Data from Forced Degradation Studies

The following table summarizes the extent of Sofosbuvir degradation under various stress conditions as reported in the literature.



Stress Condition	Reagents and Conditions	Duration	Degradation (%)	Reference
Acid Hydrolysis	1N HCl	10 hours (reflux at 80°C)	8.66	[5]
Base Hydrolysis	0.5N NaOH	24 hours (at 60°C)	45.97	[5]
Oxidative	30% H ₂ O ₂	2 days (at 80°C)	0.79	[5]
Photolytic	UV light (254 nm)	24 hours	No significant degradation	[5]
Thermal	Dry heat	Not specified	No significant degradation	[5]

Detailed Experimental Protocols

The methodologies outlined below are based on published forced degradation studies of Sofosbuvir.

General Sample Preparation

A stock solution of Sofosbuvir is typically prepared by dissolving the active pharmaceutical ingredient (API) in a suitable solvent, such as methanol or a mixture of methanol and water, to a concentration of 1 mg/mL.

Acid Degradation

- Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N hydrochloric acid.
- Incubation: Reflux the solution at 80°C for 10 hours.
- Neutralization: After cooling, neutralize the solution with a suitable base (e.g., 1N NaOH or ammonium bicarbonate).
- Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for chromatographic analysis.



Base Degradation

- Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N sodium hydroxide.
- Incubation: Heat the solution at 60°C for 24 hours.
- Neutralization: After cooling, neutralize the solution with a suitable acid (e.g., 1N HCl).
- Sample Preparation for Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for analysis.

Oxidative Degradation

- Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide.
- Incubation: Heat the solution at 80°C for 2 days.
- Sample Preparation for Analysis: Evaporate the solvent and redissolve the residue in the mobile phase for analysis.

Photolytic Degradation

- Procedure: Expose the solid drug powder, spread as a thin layer in a petri dish, to UV light at 254 nm for 24 hours.
- Sample Preparation for Analysis: Dissolve a known amount of the exposed powder in the mobile phase for analysis.

Thermal Degradation

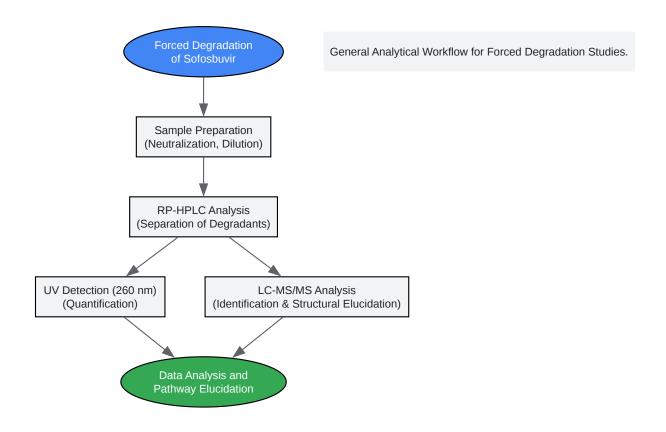
- Procedure: Keep the solid drug powder in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
- Sample Preparation for Analysis: Dissolve a known amount of the heated powder in the mobile phase for analysis.

Analytical Methodologies



A stability-indicating analytical method is crucial for separating and quantifying Sofosbuvir from its degradation products. A common approach involves:

- Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength of approximately 260 nm.
- Mass Spectrometry (MS): LC-MS/MS is employed for the identification and structural elucidation of the degradation products.



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General Analytical Workflow for Forced Degradation Studies.

Conclusion

The degradation of Sofosbuvir is primarily driven by hydrolysis and oxidation. **Sofosbuvir impurity M** is strongly indicated to be a product of oxidative degradation. A thorough understanding of these degradation pathways is essential for the development of stable formulations and for establishing appropriate storage and handling conditions for Sofosbuvir drug substance and product. The implementation of robust, stability-indicating analytical methods is paramount for monitoring and controlling impurities, thereby ensuring the quality and safety of this vital antiviral medication.

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- To cite this document: BenchChem. [Unraveling the Degradation Pathways of Sofosbuvir Impurity M: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8082611#potential-degradation-pathways-of-sofosbuvir-impurity-m]

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